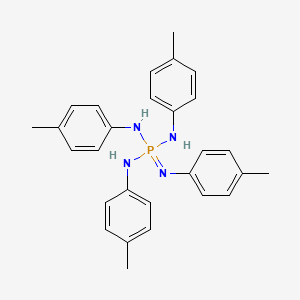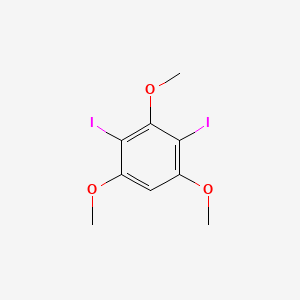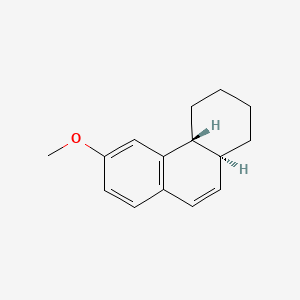
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene is a chemical compound that belongs to the class of hexahydrophenanthrenes. This compound is characterized by the presence of a methoxy group at the 6th position and a trans configuration across the 1,2,3,4,4a,10a positions. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is known for its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) to achieve the desired reduction. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH in dimethyl sulfoxide (DMSO), alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated phenanthrene derivatives.
Substitution: Formation of alkylated or arylated derivatives.
科学的研究の応用
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including mutagenicity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene involves its interaction with specific molecular targets and pathways. The methoxy group and the trans configuration play crucial roles in determining its reactivity and binding affinity. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as oxidative stress response or apoptosis, through its chemical interactions.
類似化合物との比較
Similar Compounds
- 1-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-
- 7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-
Uniqueness
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene is unique due to its specific methoxy substitution and trans configuration, which confer distinct chemical and biological properties
特性
CAS番号 |
118326-95-7 |
|---|---|
分子式 |
C15H18O |
分子量 |
214.30 g/mol |
IUPAC名 |
(4aR,10aS)-6-methoxy-1,2,3,4,4a,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C15H18O/c1-16-13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h6-11,14H,2-5H2,1H3/t11-,14+/m0/s1 |
InChIキー |
MYLYRYCVWROLJA-SMDDNHRTSA-N |
異性体SMILES |
COC1=CC2=C(C=C[C@H]3[C@H]2CCCC3)C=C1 |
正規SMILES |
COC1=CC2=C(C=CC3C2CCCC3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


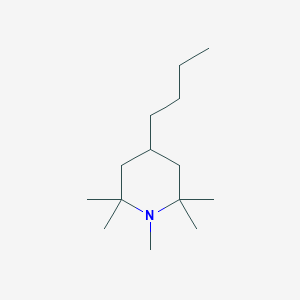
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
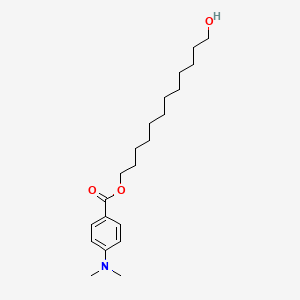
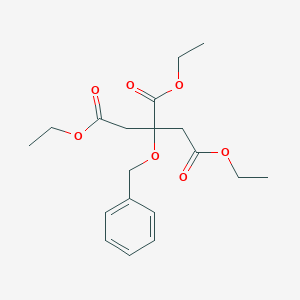

![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
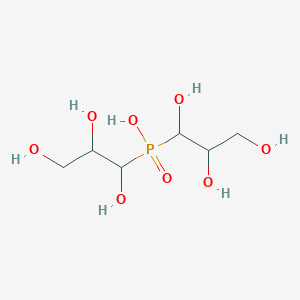
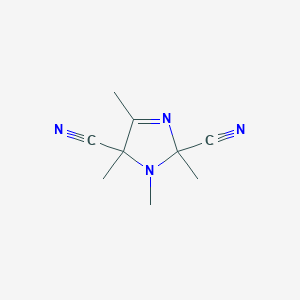
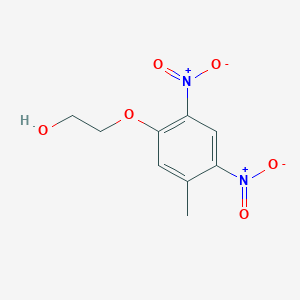

![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
